4-amino-6-phenyl-2H-pyridazin-3-one

Beschreibung

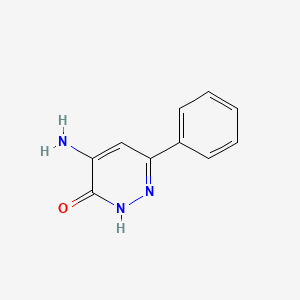

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISERJFYDFGGWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441698 | |

| Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89868-06-4 | |

| Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of 4-amino-6-phenyl-2H-pyridazin-3-one and its derivatives. The document delves into detailed experimental protocols, summarizes key quantitative data, and visualizes synthetic pathways for clarity.

Introduction to Pyridazinones

Pyridazinone scaffolds are six-membered heterocyclic rings containing two adjacent nitrogen atoms. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of pyridazin-3(2H)-one have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and anticancer activities.[2] The versatility of the pyridazinone core allows for extensive functionalization, making it a valuable scaffold in the development of novel therapeutic agents.[3]

Discovery and Therapeutic Potential

The discovery of this compound and its analogs has been driven by the search for new bioactive molecules. A notable area of investigation is their potential as Fatty Acid-Binding Protein 4 (FABP4) inhibitors. FABP4 is implicated in various metabolic disorders and cancers, making it a promising therapeutic target.[4] Research has shown that 4-amino and 4-ureido pyridazin-3(2H)-one derivatives can act as novel scaffolds for FABP4 inhibition.[4]

Furthermore, various pyridazinone derivatives have been explored for their cardiovascular effects, including vasodilatory and antihypertensive activities.[1][5] For instance, certain 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have shown potent vasorelaxant effects.[5] The ongoing research in this area highlights the significant therapeutic potential of this class of compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the amination of a suitable pyridazinone precursor. A general synthetic workflow is outlined below.

Caption: General synthesis workflow for this compound.

A more detailed experimental protocol for the synthesis is provided in the following section.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Synthesis of 4-amino-6-phenyl-3(2H)-pyridazinone [6]

-

Materials:

-

6-phenylpyridazin-3(2H)-one

-

Hydrazine monohydrate

-

-

Procedure:

-

A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.

-

The mixture is then cooled, and an additional 15 mL of hydrazine monohydrate is added.

-

The resulting mixture is heated at 120°C overnight.

-

After cooling, the product is isolated and purified.

-

Note: This protocol provides a direct method for the amination of the pyridazinone ring. Further purification steps, such as recrystallization or column chromatography, may be necessary to obtain a high-purity product.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [7] |

| Molecular Weight | 187.20 g/mol | [7] |

| Monoisotopic Mass | 187.074561919 Da | [7] |

Signaling Pathways and Mechanisms of Action

As previously mentioned, a significant area of research for this compound derivatives is their role as FABP4 inhibitors. The inhibition of FABP4 can modulate fatty acid trafficking and signaling, which has implications for metabolic diseases and cancer.[4]

Caption: Inhibition of FABP4 signaling by a pyridazinone derivative.

The interaction of these compounds with FABP4 is often studied using molecular docking and biological assays to understand the structure-activity relationship and optimize inhibitor potency.[4]

Conclusion

This compound represents a promising scaffold in drug discovery. Its synthesis is achievable through established chemical methods, and its derivatives have shown potential in modulating key biological pathways, particularly as FABP4 inhibitors. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in realizing their full therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the development of new therapeutics based on the pyridazinone core.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-AMINO-6-PHENYL-3(2H)-PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C10H9N3O | CID 10559487 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of 4-amino-6-phenyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-6-phenyl-2H-pyridazin-3-one is a heterocyclic organic compound belonging to the pyridazinone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including analgesic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | PubChem CID: 10559487 |

| Molecular Weight | 187.20 g/mol | PubChem CID: 10559487 |

| CAS Number | 89868-06-4 | PubChem CID: 10559487 |

| IUPAC Name | 4-amino-6-phenyl-1,2-dihydropyridazin-3-one | PubChem CID: 10559487 |

| Melting Point | Not available for the specific compound. A related compound, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, has a reported melting point of 261–262 °C.[1] | N/A |

| Solubility | A related compound was found to be moderately soluble in water.[2] | N/A |

Synthesis

A documented method for the synthesis of this compound involves the reaction of 6-phenylpyridazin-3(2H)-one with hydrazine monohydrate.[3]

Experimental Protocol

Reaction: 6-phenylpyridazin-3(2H)-one to this compound

-

Materials:

-

6-phenylpyridazin-3(2H)-one

-

Hydrazine monohydrate

-

Nitrogen gas

-

Water

-

Acetonitrile

-

-

Procedure:

-

A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.[3]

-

The mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.[3]

-

The reaction mixture is heated again at 120°C overnight.[3]

-

After cooling, the resulting solid is collected by filtration and washed with water.[3]

-

The solid is then taken up in acetonitrile (20 mL) and stirred for 5 minutes.[3]

-

The solid product is collected by filtration, washed with acetonitrile, and dried under vacuum to yield this compound.[3]

-

-

Yield: 60.7%[3]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm 12.66 (bs, 1H), 7.75-7.70 (m, 2H), 7.47-7.36 (m, 3H), 6.74 (s, 1H), 6.43 (bs, 2H) | US Patent App. 15/521,438 |

| Mass Spectrometry | (ESI+) m/z 188 (M+H)⁺ | US Patent App. 15/521,438 |

| ¹³C NMR | Data for the specific compound is not available. For a related compound, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, the following peaks were reported: (DMSO-d₆, δ): 28.3 (CH₂), 47.5 (CH₃), 115.3, 126.1, 133.2, 147.1, 148.3, 149.1, 157.6.[1] | N/A |

| Infrared (IR) | Data for the specific compound is not available. A similar pyridazinone derivative showed characteristic absorption bands at 1632 cm⁻¹ (C=N) and 3221 cm⁻¹ (N-H).[1] Another related compound, 6-phenyl-pyridazin-3(2H)-one, showed main FT-IR peaks at 2854.32 cm⁻¹, 1529.37 cm⁻¹, 1282.13 cm⁻¹, 1007.12 cm⁻¹, and 587.67 cm⁻¹.[4] | N/A |

Biological Activity and Signaling Pathways

Derivatives of 4-amino-pyridazin-3(2H)-one have been investigated as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a key protein in the transport of fatty acids and is implicated in various metabolic and inflammatory pathways. Inhibition of FABP4 is a therapeutic strategy being explored for metabolic diseases and cancer.

General Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward two-step heating process.

Caption: General synthesis workflow for this compound.

Potential FABP4 Signaling Pathway Inhibition

While the direct effect of this compound on the FABP4 signaling pathway has not been explicitly detailed, its potential as a FABP4 inhibitor suggests it may interfere with downstream signaling events. The following diagram illustrates a simplified overview of a known FABP4 signaling pathway.

Caption: Potential inhibition of the FABP4 signaling pathway.

Conclusion

This compound serves as a foundational structure for the development of novel therapeutic agents. This guide has provided a summary of its chemical properties, a detailed synthetic protocol, and available spectroscopic data. Further research is warranted to fully elucidate its physical properties, such as its melting point and solubility in various solvents, and to confirm its mechanism of action and efficacy as a FABP4 inhibitor. The information presented herein aims to facilitate and inspire future investigations into this promising class of molecules.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-amino-6-phenyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-amino-6-phenyl-2H-pyridazin-3-one, a heterocyclic molecule of interest in medicinal chemistry and drug discovery. The information is presented to facilitate research and development activities requiring detailed structural and synthetic information.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.66 | bs | 1H | NH (pyridazinone ring) |

| 7.75-7.70 | m | 2H | Aromatic CH (ortho-protons of phenyl ring) |

| 7.47-7.36 | m | 3H | Aromatic CH (meta- and para-protons of phenyl ring) |

| 6.74 | s | 1H | CH (pyridazinone ring) |

| 6.43 | bs | 2H | NH₂ (amino group) |

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O (C3) |

| 145.1 | C-NH₂ (C4) |

| 142.8 | C-Ph (C6) |

| 134.2 | Aromatic C (ipso-carbon of phenyl ring) |

| 129.9 | Aromatic CH (para-carbon of phenyl ring) |

| 128.9 | Aromatic CH (meta-carbons of phenyl ring) |

| 125.7 | Aromatic CH (ortho-carbons of phenyl ring) |

| 109.8 | CH (C5) |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI | Positive | 188 | [M+H]⁺ |

Table 4: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretching (amino group and pyridazinone NH) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1660-1640 | Strong | C=O stretching (amide) |

| 1620-1580 | Medium | N-H bending (amino group) and C=C stretching (aromatic) |

| 1500-1400 | Medium | C=C stretching (aromatic ring) |

| 770-730 and 710-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

6-phenylpyridazin-3(2H)-one

-

Hydrazine monohydrate

-

Acetonitrile

-

Nitrogen gas

Procedure:

-

A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.

-

The mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.

-

The reaction mixture is heated again at 120°C overnight.

-

After cooling, the resulting solid is collected by filtration and washed with water.

-

The solid is taken up in acetonitrile (20 mL) and stirred for 5 minutes.

-

The solid product is collected by filtration, washed with acetonitrile, and dried under vacuum to yield this compound.

Yield: 60.7% (0.66 g, 3.53 mmol).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra are typically recorded on a 400 MHz spectrometer.

-

Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method for this compound.

-

The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

The Multifaceted Biological Activities of the 4-Amino-6-phenyl-2H-pyridazin-3-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-6-phenyl-2H-pyridazin-3-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities associated with this scaffold, with a focus on its anticancer, central nervous system (CNS), anti-inflammatory, antimicrobial, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new chemical entities based on the pyridazinone core.

Anticancer Activity: Targeting Fatty Acid-Binding Protein 4 (FABP4)

Recent studies have highlighted the potential of 4-amino-pyridazin-3-one derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a key player in cellular fatty acid uptake and trafficking.[1][2] Dysregulation of FABP4 has been implicated in the progression of several cancers, including breast, prostate, and ovarian cancers, making it an attractive therapeutic target.[1] Inhibition of FABP4 can disrupt the metabolic processes that fuel rapid cancer cell growth and proliferation.[3]

Quantitative Data: FABP4 Inhibition

The following table summarizes the in vitro inhibitory activity of selected 4-amino-pyridazin-3-one derivatives against FABP4.

| Compound ID | Modification on Core Scaffold | Target | IC50 (µM) | Reference |

| 14e | Substituted ureido at C4 | FABP4 | 1.57 | [3][4] |

| 3e | Substituted amino at C4 | FABP4 | 6.20 | [3] |

| 14c | Substituted ureido at C4 | FABP4 | 5.55 | [3] |

| 11a | Phenyl group at C6 | FABP4 | 13.68 | [3] |

Signaling Pathway

Inhibition of FABP4 by 4-amino-pyridazin-3-one derivatives can modulate several downstream signaling pathways implicated in cancer progression. FABP4 is known to influence the AKT and MAPK signaling cascades, which are crucial for tumor growth and survival.[3] Furthermore, FABP4 can activate the IL-6/STAT3 pathway, promoting cancer stemness and aggressiveness.[3]

Experimental Protocol: FABP4 Inhibition Assay

The inhibitory activity of the compounds against FABP4 can be determined using a fluorescence-based assay. The assay measures the displacement of a fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS) from the FABP4 binding pocket by the test compound. A decrease in fluorescence intensity indicates that the test compound is binding to FABP4 and displacing the probe. The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, is then calculated.

Central Nervous System Activity: Selective MAO-B Inhibition

Derivatives of the pyridazinone scaffold have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[5][6] MAO-B is a key enzyme in the brain responsible for the degradation of dopamine.[7][8] Inhibition of MAO-B increases the levels of dopamine in the brain, a strategy employed in the treatment of Parkinson's disease and other neurodegenerative disorders.[9][10]

Quantitative Data: MAO-B Inhibition

The following table presents the in vitro inhibitory activity of selected pyridazinone derivatives against MAO-B.

| Compound ID | Modification on Core Scaffold | Target | IC50 (µM) | Ki (µM) | Reference |

| TR16 | Substituted piperazine at C6 | MAO-B | 0.17 | 0.149 | [5][6] |

| TR2 | Substituted piperazine at C6 | MAO-B | 0.27 | 0.230 | [5][6] |

Signaling Pathway

MAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the presynaptic neuron. This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

References

- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. en.humanmetabolome.com [en.humanmetabolome.com]

- 8. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase-dependent metabolism of dopamine in the striatum and substantia nigra of L-DOPA-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Striatal dopamine metabolism in monoamine oxidase B-deficient mice: a brain dialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-amino-6-phenyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 4-amino-6-phenyl-2H-pyridazin-3-one. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies for determining its physicochemical properties. It includes detailed experimental protocols for solubility and stability testing, drawing upon industry-standard guidelines. Furthermore, this guide presents available data on closely related analogs to provide a predictive framework for its behavior. The potential biological context of this compound as a Fatty Acid-Binding Protein 4 (FABP4) inhibitor is also explored, with a depiction of the relevant signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of drug candidates incorporating the pyridazinone scaffold.

Introduction

This compound is a pyridazinone derivative, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Pyridazinone-based molecules have been investigated for a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer agents. The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation development to in vivo efficacy.

This guide focuses on providing a detailed technical framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, we present standardized protocols and data from closely related analogs to inform research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are available through resources such as PubChem. These properties provide a baseline for understanding the molecule's behavior.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | |

| Molecular Weight | 187.20 g/mol | |

| XLogP3 | 0.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 187.074561919 Da | |

| Topological Polar Surface Area | 67.5 Ų |

Solubility Profile

Predicted Solubility

Computational models can provide an initial estimate of a compound's aqueous solubility.

Table 2: Predicted Aqueous Solubility of this compound

| Parameter | Predicted Value |

| Log S (ESOL) | -1.9 |

| Solubility (ESOL) | 2.05 mg/mL |

| Aqueous Solubility (ALOGPs) | 1.4 g/L |

Note: These are predicted values and require experimental verification.

Experimental Solubility of a Close Analog

The following table presents the mole fraction solubility (xe) of 6-phenylpyridazin-3(2H)-one in various solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound.

Table 3: Experimental Mole Fraction Solubility (xe x 10-3) of 6-phenylpyridazin-3(2H)-one in Various Solvents

| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |

| Water | 0.0112 | 0.0134 | 0.0159 | 0.0188 | 0.0223 |

| Ethanol | 0.436 | 0.541 | 0.668 | 0.821 | 1.000 |

| Isopropanol (IPA) | 0.231 | 0.284 | 0.349 | 0.428 | 0.525 |

| Ethylene Glycol (EG) | 0.528 | 0.641 | 0.776 | 0.938 | 1.130 |

| Propylene Glycol (PG) | 0.714 | 0.859 | 1.030 | 1.240 | 1.480 |

| Polyethylene Glycol 400 (PEG-400) | 10.90 | 12.30 | 13.90 | 15.60 | 17.50 |

| 1-Butanol | 0.457 | 0.563 | 0.691 | 0.846 | 1.030 |

| 2-Butanol | 0.358 | 0.439 | 0.537 | 0.656 | 0.796 |

| Ethyl Acetate (EA) | 0.412 | 0.525 | 0.665 | 0.838 | 1.050 |

| Transcutol® | 10.60 | 12.10 | 13.70 | 15.40 | 17.30 |

| Dimethyl Sulfoxide (DMSO) | 28.10 | 31.20 | 34.60 | 38.30 | 42.40 |

Data adapted from a study on 6-phenylpyridazin-3(2H)-one and is intended for comparative purposes only.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µM.

This high-throughput method is often used in early drug discovery.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer in a microtiter plate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or separate the precipitate by filtration or centrifugation.

-

Quantification: Determine the concentration of the compound remaining in the solution using methods like UV spectroscopy or LC-MS/MS.

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Stability Profile

Stability testing is crucial for determining the re-test period for a drug substance and the shelf life of a drug product. These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the quality of the compound.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways. It is a key component in the development of stability-indicating analytical methods.

Table 4: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration. |

| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified duration. |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature. |

| Thermal Degradation | Solid drug substance exposed to dry heat (e.g., 80°C) for an extended period. |

| Photostability | Expose the drug substance to a combination of visible and UV light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). |

Note: The duration of stress testing should be adjusted to achieve 5-20% degradation of the parent compound.

ICH Stability Testing

Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Table 5: ICH Conditions for Long-Term and Accelerated Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Intermediate testing is required if a significant change occurs during accelerated testing.

Caption: Logical flow of a forced degradation study.

Biological Context: FABP4 Inhibition

Pyridazinone derivatives have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is primarily expressed in adipocytes and macrophages and is involved in the intracellular transport of fatty acids. By inhibiting FABP4, these compounds can modulate lipid metabolism and inflammatory pathways, making them potential therapeutic agents for metabolic diseases and certain cancers.

The inhibition of FABP4 can lead to a reduction in lipolysis and a decrease in the release of pro-inflammatory cytokines from macrophages. The signaling pathway involves the modulation of downstream effectors that regulate gene expression related to lipid metabolism and inflammation.

Caption: Inhibition of FABP4 by pyridazinone derivatives.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility and stability outlined herein, researchers can generate the necessary data to advance the development of this and related compounds. The information on the closely related analog, 6-phenylpyridazin-3(2H)-one, offers a valuable point of reference. Furthermore, understanding the biological context of this compound class as potential FABP4 inhibitors highlights its therapeutic potential and underscores the importance of thorough physicochemical profiling in drug discovery and development. Future work should focus on generating empirical data for this compound to validate the predictions and protocols presented in this guide.

The Pyridazinone Core: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide on the Utility of 4-amino-6-phenyl-2H-pyridazin-3-one in Drug Design

Introduction

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone for the development of a diverse range of therapeutic agents. Among the myriad of pyridazinone derivatives, This compound stands out as a particularly valuable fragment for drug design. Its structural rigidity, coupled with the presence of key functional groups—an aromatic phenyl ring, a reactive amino group, and a lactam moiety—provides a versatile platform for molecular elaboration. This technical guide delves into the chemical properties, synthesis, and multifaceted biological activities of the this compound core, with a special focus on its application as a foundational fragment in the design of novel therapeutics for researchers, scientists, and drug development professionals. We will explore its role in the development of inhibitors for various biological targets, present detailed experimental protocols, and summarize key quantitative data to provide a comprehensive resource for leveraging this powerful chemical entity.

Chemical and Physical Properties

The this compound core possesses a unique combination of chemical features that make it an attractive starting point for drug discovery programs. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89868-06-4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| LogP (calculated) | 0.8 |

The presence of both hydrogen bond donors (the amino group and the ring NH) and acceptors (the carbonyl oxygen and the ring nitrogens) allows for a variety of interactions with biological targets. The phenyl group provides a scaffold for modifications to explore hydrophobic pockets in binding sites, while the amino group serves as a convenient handle for further chemical derivatization.

Synthesis and Derivatization

The synthesis of the this compound core and its derivatives can be achieved through several reliable synthetic routes. A common starting point is the corresponding 6-phenylpyridazin-3(2H)-one.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-phenylpyridazin-3(2H)-one [1]

-

Materials: 6-phenylpyridazin-3(2H)-one, hydrazine monohydrate, nitrogen gas.

-

Procedure:

-

A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.

-

The mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.

-

The reaction mixture is heated at 120°C overnight.

-

After cooling, the product is isolated and purified by standard methods (e.g., filtration, recrystallization).

-

Protocol 2: General Procedure for N-Alkylation of the Pyridazinone Core

-

Materials: this compound derivative, appropriate alkyl halide (e.g., ethyl chloroacetate), a suitable base (e.g., potassium carbonate), and an anhydrous solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

To a solution of the this compound derivative in anhydrous DMF, potassium carbonate is added, and the mixture is stirred at room temperature.

-

The corresponding alkyl halide is added dropwise to the suspension.

-

The reaction mixture is heated to a specified temperature (e.g., 80°C) and stirred for a designated time (e.g., 2 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

-

Protocol 3: Synthesis of Pyridazin-3-one Derivatives via Condensation

-

Materials: A para-substituted acetophenone, glyoxylic acid, hydrazine hydrate, acetic acid.

-

Procedure:

-

A mixture of the para-substituted acetophenone and glyoxylic acid in acetic acid is refluxed for a specified duration (e.g., 10 hours).

-

After cooling, the intermediate is precipitated by the addition of water and neutralized with ammonia.

-

The intermediate is then subjected to ring closure by refluxing with hydrazine hydrate to yield the 6-aryl-pyridazin-3(2H)-one core.

-

The amino group at the C4 position can be further modified through reactions such as acylation, urea formation, or by serving as a nucleophile in substitution reactions, allowing for the exploration of a wide chemical space.

Biological Activities and Applications in Drug Design

The this compound scaffold has been successfully employed as a core fragment in the development of inhibitors for several important biological targets.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4) is implicated in metabolic diseases and certain cancers. The pyridazinone core has been identified as a valid scaffold for the development of potent FABP4 inhibitors.

Quantitative Data: FABP4 Inhibition

| Compound ID | Modification on Pyridazinone Core | IC₅₀ (µM) | Reference |

| 14e | N-ethyl, 4-(3-chlorobenzyl) | 1.57 ± 0.26 | [2] |

| 3e | N-ethyl, 4-(4-fluorobenzylamino) | 6.20 ± 0.42 | [2] |

| 14c | N-ethyl, 4-(3-chlorobenzyl) | 5.55 ± 0.22 | [2] |

| 11a | Pyridazine analogue | 13.68 ± 0.54 | [2] |

| Arachidonic Acid (Control) | Endogenous ligand | 3.30 | [2] |

The data indicates that specific substitutions on the this compound backbone can lead to potent FABP4 inhibition, with compound 14e demonstrating an IC₅₀ value superior to the natural ligand, arachidonic acid[2].

Signaling Pathway: FABP4 Inhibition

Caption: Inhibition of FABP4 by pyridazinone derivatives blocks downstream signaling.

Vasorelaxant Activity

Derivatives of the pyridazinone core have shown significant potential as vasorelaxant agents, acting on the endothelial nitric oxide synthase (eNOS) pathway.

Quantitative Data: Vasorelaxant Activity

| Compound ID | Modification on Pyridazinone Core | EC₅₀ (µM) | Reference |

| 4f | 2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-fluorophenyl) | 0.0136 | [3] |

| 4h | 2-((4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-fluorophenyl) | 0.0117 | [3] |

| 5d | 2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-methoxyphenyl) | 0.0053 | [3] |

| 5e | 2-((4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-methoxyphenyl) | 0.0025 | [3] |

| Hydralazine (Control) | Standard vasodilator | 18.2100 | [3] |

| Nitroglycerin (Control) | Standard vasodilator | 0.1824 | [3] |

These compounds exhibit potent vasorelaxant effects, with EC₅₀ values in the nanomolar range, significantly more potent than the standard drugs hydralazine and nitroglycerin[3].

Signaling Pathway: eNOS-Mediated Vasodilation

Caption: Pyridazinone derivatives can upregulate eNOS, leading to vasodilation.

Anticancer Activity

The this compound scaffold has also been explored for its anticancer potential, with derivatives showing activity against various cancer cell lines.

Quantitative Data: Anticancer Activity (GI₅₀, µM)

| Cell Line | Compound 9e |

| Leukemia | |

| CCRF-CEM | 1.35 |

| K-562 | 1.10 |

| MOLT-4 | 1.05 |

| Non-Small Cell Lung Cancer | |

| NCI-H460 | 1.29 |

| Colon Cancer | |

| HCT-116 | 1.23 |

| CNS Cancer | |

| SF-295 | 1.48 |

| Melanoma | |

| SK-MEL-5 | 1.35 |

| Ovarian Cancer | |

| OVCAR-3 | 1.51 |

| Renal Cancer | |

| A498 | 1.55 |

| Prostate Cancer | |

| PC-3 | 1.45 |

| Breast Cancer | |

| MCF7 | 1.67 |

| MDA-MB-468 | 1.41 |

Data for compound 9e, a 3,6-disubstituted pyridazine derivative.

Signaling Pathway: JNK1 Inhibition in Cancer

Caption: Inhibition of the JNK1 pathway by pyridazinone derivatives can induce apoptosis in cancer cells.

The this compound Core in Fragment-Based Drug Design (FBDD)

While many studies utilize the pyridazinone core as a scaffold for lead optimization, its inherent properties also make it an excellent candidate for fragment-based drug design (FBDD).

Key Attributes for FBDD:

-

Low Molecular Weight: The core structure is well within the typical range for fragments (MW < 300 Da).

-

Defined Vectorial Exits: The amino group and the phenyl ring provide clear vectors for fragment growing or linking strategies.

-

Favorable Physicochemical Properties: The core has a balanced lipophilicity and a good number of hydrogen bond donors and acceptors.

-

Synthetic Accessibility: The straightforward and versatile synthesis allows for the rapid generation of a library of related fragments.

Experimental Workflow: FBDD using the Pyridazinone Core

Caption: A typical fragment-based drug design workflow starting with a pyridazinone library.

Conclusion

The this compound core represents a highly versatile and valuable fragment in the landscape of modern drug discovery. Its robust synthetic accessibility, coupled with its ability to engage in a multitude of interactions with biological targets, has led to its successful application in the development of potent inhibitors for a range of diseases, including metabolic disorders, cardiovascular conditions, and cancer. The data and protocols presented in this guide underscore the potential of this scaffold and provide a solid foundation for researchers and drug development professionals to leverage the unique attributes of the this compound core in their own discovery programs. As our understanding of disease biology continues to evolve, the adaptability and proven track record of this pyridazinone fragment ensure its continued relevance in the quest for novel and effective therapeutics.

References

- 1. 4-AMINO-6-PHENYL-3(2H)-PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Theoretical and Computational-Driven Exploration of 4-amino-6-phenyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-amino-6-phenyl-2H-pyridazin-3-one, a pyridazinone derivative of significant interest in medicinal chemistry. This document outlines the synthesis, characterization, and computational analysis of this compound, with a focus on its potential as a therapeutic agent.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. The focus of this guide, this compound, has emerged as a promising scaffold, particularly in the context of inhibiting Fatty Acid-Binding Protein 4 (FABP4), a key player in metabolic and inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the amination of a pyridazinone precursor.

Experimental Protocol: Synthesis of 4-amino-6-phenyl-3(2H)-pyridazinone

A common synthetic route involves the reaction of 6-phenylpyridazin-3(2H)-one with hydrazine monohydrate.[1]

Materials:

-

6-phenylpyridazin-3(2H)-one

-

Hydrazine monohydrate

-

Acetonitrile

-

Nitrogen gas

Procedure:

-

A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.[1]

-

The mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.[1]

-

The reaction mixture is heated again at 120°C overnight.[1]

-

After cooling, the resulting solid is collected by filtration and washed with water.[1]

-

The solid is then taken up in acetonitrile (20 mL) and stirred for 5 minutes.[1]

-

The final product is collected by filtration, washed with acetonitrile, and dried under a vacuum.[1]

This procedure typically yields the title compound in a solid form.

Characterization Data

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ ppm 12.66 (bs, 1H), 7.75-7.70 (m, 2H), 7.47-7.36 (m, 3H), 6.74 (s, 1H), 6.43 (bs, 2H)[1] |

| Mass Spectrometry (ESI+) | m/z 188 (M+H)⁺[1] |

Theoretical and Computational Studies

Computational chemistry plays a pivotal role in understanding the structure, reactivity, and biological activity of molecules like this compound. Density Functional Theory (DFT) and molecular docking are two of the most powerful and commonly employed techniques.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyridazinone derivatives, DFT calculations are instrumental in determining optimized geometry, electronic properties, and spectroscopic features.

Typical Computational Protocol:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is often performed using a functional like B3LYP with a basis set such as 6-311G(d,p).[2]

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties Analysis: Key electronic properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy gap between them indicates chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and helps to predict sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ) are calculated to quantify the molecule's reactivity.[2]

-

Below is a logical workflow for performing DFT calculations on this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target.

Biological Target: Fatty Acid-Binding Protein 4 (FABP4)

Recent studies have identified the 4-amino-pyridazin-3(2H)-one scaffold as a promising inhibitor of Fatty Acid-Binding Protein 4 (FABP4).[3][4][5] FABP4 is a key protein in the transport of fatty acids and is implicated in various metabolic and inflammatory diseases. Inhibition of FABP4 is a promising therapeutic strategy for conditions such as type 2 diabetes, atherosclerosis, and certain cancers.

Molecular Docking Protocol:

-

Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., FABP4) is obtained from a protein database (e.g., Protein Data Bank). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized.

-

Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor and predict the binding poses. The software calculates a docking score to estimate the binding affinity.

-

Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

The following diagram illustrates the logical relationship in a molecular docking study targeting FABP4.

Biological Activity and Potential Therapeutic Applications

The 4-amino-pyridazin-3(2H)-one scaffold has shown promise as an inhibitor of FABP4. In a study on related compounds, a derivative of this scaffold demonstrated significant inhibitory activity.

| Compound Derivative | IC₅₀ (µM) against FABP4 |

| 14e (a related pyridazinone) | 1.57[4] |

IC₅₀ is the half-maximal inhibitory concentration.

The inhibition of FABP4 by compounds like this compound could have significant therapeutic implications.

The diagram below illustrates the potential signaling pathway impacted by the inhibition of FABP4.

By inhibiting FABP4, this compound could potentially modulate fatty acid signaling pathways, thereby reducing inflammation, improving insulin sensitivity, and mitigating the progression of atherosclerosis.

Conclusion

This compound represents a molecule of considerable interest for drug development, particularly as an inhibitor of FABP4. The synthetic route is well-defined, and a suite of computational tools can be effectively employed to understand its chemical properties and biological activity. Further experimental validation, including detailed spectroscopic analysis and in vitro and in vivo biological assays, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and scientists to advance the study of this promising compound.

References

- 1. 4-AMINO-6-PHENYL-3(2H)-PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Methodological & Application

Application Notes and Protocols for the Purification of 4-amino-6-phenyl-2H-pyridazin-3-one by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-amino-6-phenyl-2H-pyridazin-3-one via recrystallization, a critical step in ensuring the compound's suitability for further research and development. The described methodology is designed to effectively remove impurities typically associated with its synthesis, yielding a product of high purity. This application note includes a step-by-step experimental protocol, tabulated data on the expected yield and purity, and a visual representation of the experimental workflow.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its pyridazinone core, a scaffold known for a wide range of biological activities. The purity of this compound is paramount for obtaining reliable and reproducible results in biological assays and for its potential advancement as a therapeutic agent. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. Ethanol is a commonly used and effective solvent for the recrystallization of many pyridazinone derivatives.

Data Presentation

The following tables summarize the typical quantitative data associated with the purification of this compound by recrystallization from ethanol.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol [1] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point (Purified) | 202-204.9 °C[2] (for a similar phenyl-pyridazine product) |

Table 2: Recrystallization Efficiency

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Yield (%) | 100% (Starting Material) | ~ 85-95% |

| Purity (by HPLC) (%) | ~ 85-90% (Hypothetical) | > 98% |

| Appearance | Light brown powder | Off-white crystalline solid |

Note: The "Before Recrystallization" purity is a hypothetical value for illustrative purposes, as the purity of crude synthetic batches can vary. The "After Recrystallization" data is based on typical outcomes for this class of compounds.

Experimental Protocol

This protocol outlines the detailed methodology for the recrystallization of this compound.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Distilled water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of ethanol to the flask, just enough to wet the solid.

-

Heat the mixture to a gentle boil while stirring continuously.

-

Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

-

Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and dissolved impurities.

-

Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

-

-

Drying:

-

Transfer the purified crystals to a watch glass or a drying dish.

-

Dry the crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

-

-

Characterization:

-

Determine the melting point of the purified product. A sharp melting point range close to the literature value is indicative of high purity.

-

Assess the purity of the recrystallized product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Visualization

The following diagrams illustrate the logical workflow of the purification process.

Caption: Experimental workflow for the purification of this compound.

Caption: Decision-based logical workflow for the recrystallization process.

References

Application Notes and Protocols for the Analysis of 4-amino-6-phenyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-6-phenyl-2H-pyridazin-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including but not limited to, acting as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). Accurate structural characterization and purity assessment are critical for advancing research and development involving this compound. This document provides detailed application notes and standardized protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for molecular structure elucidation.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O[1] |

| Molecular Weight | 187.20 g/mol [1] |

| Exact Mass | 187.07456 g/mol [1] |

| CAS Number | 89868-06-4[1] |

| IUPAC Name | 4-amino-6-phenyl-1,2-dihydropyridazin-3-one |

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.66 | bs | 1H | NH (pyridazinone ring) |

| 7.75-7.70 | m | 2H | Aromatic CH (ortho-protons of phenyl group) |

| 7.47-7.36 | m | 3H | Aromatic CH (meta- and para-protons of phenyl group) |

| 6.74 | s | 1H | CH (pyridazinone ring) |

| 6.43 | bs | 2H | NH₂ (amino group) |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data sourced from patent US2017/15675. |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (C3) |

| ~145 | C-N (C6) |

| ~140 | C-NH₂ (C4) |

| ~130 | Aromatic C (ipso-phenyl) |

| ~129 | Aromatic CH (phenyl) |

| ~128 | Aromatic CH (phenyl) |

| ~125 | Aromatic CH (phenyl) |

| ~115 | C-C=O (C5) |

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer (e.g., Bruker AVANCE 400)[4]

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16-32

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 16 ppm

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 240 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

ESI-MS Data

| Ion | m/z (measured) |

| [M+H]⁺ | 188 |

| Data sourced from patent US2017/15675. |

Experimental Protocol for ESI-MS Analysis

This protocol describes the general procedure for obtaining an ESI mass spectrum.

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of methanol/water or acetonitrile/water (often with 0.1% formic acid to promote protonation).

ESI-MS Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Acquire the mass spectrum in positive ion mode. Typical ESI source parameters are:

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N₂) Flow: 1-2 L/min

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Source Temperature: 100-150 °C

-

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

Visualizations

Experimental Workflow for Structural Elucidation

Caption: Workflow for structural elucidation.

Putative Signaling Pathway Inhibition

Pyridazinone derivatives have been investigated as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is involved in lipolysis and inflammatory signaling.

Caption: Inhibition of the FABP4 signaling pathway.

References

- 1. This compound | C10H9N3O | CID 10559487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. flore.unifi.it [flore.unifi.it]

Application Notes and Protocols for Assessing the Activity of 4-amino-6-phenyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The core scaffold, a six-membered ring with two adjacent nitrogen atoms, lends itself to various substitutions, resulting in a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[2][4] The compound 4-amino-6-phenyl-2H-pyridazin-3-one, with its distinct chemical structure, presents a promising candidate for drug discovery and development.

This document provides detailed application notes and experimental protocols for developing assays to characterize the biological activity of this compound. The following sections offer step-by-step methodologies for a range of in vitro assays to assess its potential therapeutic effects.

Potential Signaling Pathways and Experimental Workflow

The diverse biological activities reported for pyridazinone derivatives suggest their interaction with multiple signaling pathways. Based on the literature, potential targets include enzymes such as monoamine oxidase B (MAO-B), cyclooxygenase-2 (COX-2), phosphodiesterases (PDEs), and proteasomes, as well as broader cellular processes like inflammation, cell proliferation, and microbial growth.

Caption: Potential signaling pathways modulated by pyridazinone derivatives.

The following diagram outlines a general workflow for screening and characterizing the activity of this compound.

Caption: General experimental workflow for activity assessment.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential against various cell lines. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][2][3][4]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines (e.g., HeLa, MCF-7, A549) or other relevant cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

| Parameter | Description |

| Cell Density | 5,000-10,000 cells/well |

| Compound Concentration | Typically a range from 0.1 µM to 100 µM |

| Incubation Time | 24, 48, or 72 hours |

| MTT Concentration | 0.5 mg/mL (final concentration) |

| Wavelength | 570 nm |

Enzyme Inhibition Assays

This assay determines the inhibitory effect of this compound on the activity of MAO-B, an enzyme involved in the metabolism of neurotransmitters.[4]

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound stock solution

-

Positive control inhibitor (e.g., selegiline)

-

96-well black, flat-bottom plates (for fluorescent assays) or clear plates (for absorbance assays)

-

Fluorometer or spectrophotometer

Protocol:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, and the test compound in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations

-

MAO-B enzyme

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add the MAO-B substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Measure the fluorescence (e.g., Ex/Em = 320/405 nm for kynuramine) or absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

| Parameter | Description |

| Enzyme Concentration | To be optimized for linear reaction kinetics |

| Substrate Concentration | Typically at or below the Km value |

| Incubation Time | 30-60 minutes |

| Temperature | 37°C |

| Wavelength | Dependent on the substrate used |

This assay measures the ability of the compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.[5]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Heme cofactor

-

Colorimetric or fluorometric probe

-

Positive control inhibitor (e.g., celecoxib)

-

96-well plate

-

Plate reader

Protocol:

-

Enzyme and Compound Preparation: Prepare dilutions of the COX-2 enzyme and the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, heme, and the test compound.

-

Enzyme Addition: Add the diluted COX-2 enzyme to the wells.

-

Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Detection: Add the detection probe and measure the absorbance or fluorescence according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

| Parameter | Description |

| Enzyme Concentration | As recommended by the supplier |

| Substrate Concentration | Typically 10-100 µM |

| Incubation Time | 10-30 minutes |

| Temperature | Room temperature or 37°C |

| Wavelength | Dependent on the detection probe |

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.[5][6][7]

Materials:

-

96-well U-bottom plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Spectrophotometer

Protocol:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

| Parameter | Description |

| Inoculum Size | ~5 x 10⁵ CFU/mL |

| Incubation Time | 18-48 hours depending on the organism |

| Temperature | 35-37°C |

| Endpoint | Lowest concentration with no visible growth |

Data Presentation

All quantitative data from the assays should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Target/Cell Line | Endpoint | Result (IC₅₀/MIC in µM) |

| Cell Viability | HeLa | IC₅₀ | [Insert Value] |

| MCF-7 | IC₅₀ | [Insert Value] | |

| Enzyme Inhibition | MAO-B | IC₅₀ | [Insert Value] |

| COX-2 | IC₅₀ | [Insert Value] | |

| Antimicrobial | S. aureus | MIC | [Insert Value] |

| E. coli | MIC | [Insert Value] |

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on cell viability, specific enzyme targets, and microbial growth, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The provided diagrams for potential signaling pathways and the experimental workflow offer a conceptual foundation for designing and interpreting these studies.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. goldbio.com [goldbio.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-amino-6-phenyl-2H-pyridazin-3-one in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1] The compound 4-amino-6-phenyl-2H-pyridazin-3-one belongs to this class of molecules and holds promise as a subject for investigation in oncology research. While specific data on this particular derivative is emerging, this document provides a comprehensive guide based on studies of closely related pyridazinone compounds for its application in cancer cell line studies.

The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies on this compound, covering its potential cytotoxic effects, mechanisms of action, and relevant signaling pathways.

Mechanism of Action

Pyridazinone derivatives exert their anticancer effects through various mechanisms, often depending on their specific substitutions. Known targets and mechanisms for this class of compounds include:

-

Enzyme Inhibition: Certain pyridazinone derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR), B-RAF, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]

-

Induction of Apoptosis: Many pyridazinone compounds have been observed to induce programmed cell death (apoptosis) in cancer cells.[4]

-

Cell Cycle Arrest: These compounds can also cause a halt in the cell cycle, preventing cancer cells from dividing and proliferating.[3]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division.[2]

-

PARP Inhibition: Several pyridazinone-based drugs are known inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them particularly effective in cancers with specific DNA repair deficiencies.[2]

-

FABP4 Inhibition: Recent studies have explored 4-amino-pyridazin-3(2H)-one scaffolds as inhibitors of Fatty Acid Binding Protein 4 (FABP4), which is implicated in cancer metabolism and progression.[5][6]